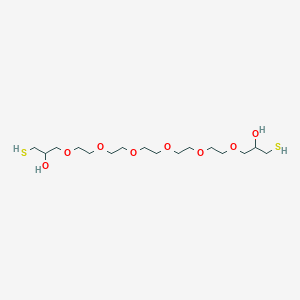
1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol is a complex organic compound characterized by the presence of multiple sulfanyl (thiol) and ether groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. Common synthetic routes include:
Thiol-ene reaction: This involves the addition of thiol groups to alkenes under UV light or radical initiators.
Etherification: The formation of ether bonds through the reaction of alcohols with alkyl halides or via Williamson ether synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Reduction of disulfides back to thiols.
Substitution: Nucleophilic substitution reactions involving the ether groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Catalysts: Acid or base catalysts for etherification reactions.
Major Products
Disulfides: Formed from the oxidation of thiol groups.
Substituted ethers: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol involves its ability to interact with various molecular targets through its thiol and ether groups. These interactions can lead to the formation of disulfide bonds, which are crucial in stabilizing protein structures and facilitating biochemical reactions. The compound’s ether groups can also participate in hydrogen bonding and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane: Lacks the diol groups but has similar thiol and ether functionalities.
4,7,10,13,16,19-Hexaoxadocosane-2,21-diol: Contains ether and diol groups but lacks thiol groups.
Uniqueness
1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol is unique due to the combination of thiol, ether, and diol groups in a single molecule
Eigenschaften
CAS-Nummer |
190068-58-7 |
|---|---|
Molekularformel |
C16H34O8S2 |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
1-[2-[2-[2-[2-[2-(2-hydroxy-3-sulfanylpropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-sulfanylpropan-2-ol |
InChI |
InChI=1S/C16H34O8S2/c17-15(13-25)11-23-9-7-21-5-3-19-1-2-20-4-6-22-8-10-24-12-16(18)14-26/h15-18,25-26H,1-14H2 |
InChI-Schlüssel |
SDGHRJIKUPGEGI-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCC(CS)O)OCCOCCOCC(CS)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


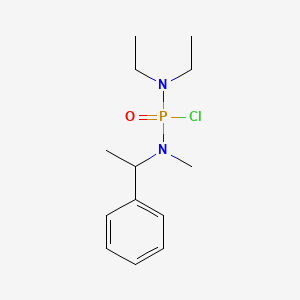

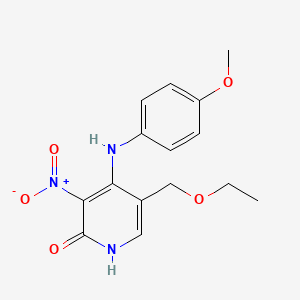


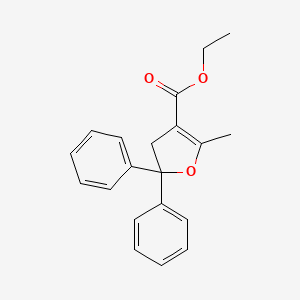
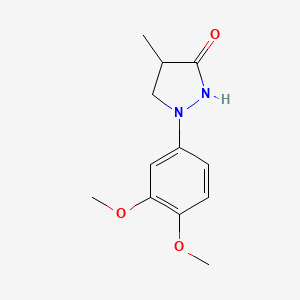
![3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide](/img/structure/B12554569.png)
![4-[(Pentafluorophenyl)selanyl]-1,1'-biphenyl](/img/structure/B12554573.png)
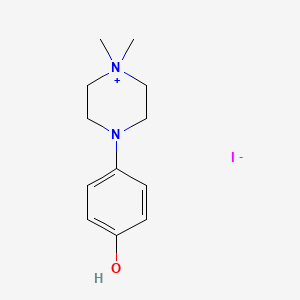
![4-[Butyl(dipropyl)stannyl]butan-2-ol](/img/structure/B12554586.png)
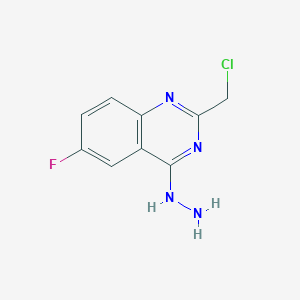

![Aziridine, 1-[(4-nitrophenyl)sulfonyl]-2-phenyl-, (2R)-](/img/structure/B12554592.png)
